molecular formula C10H10N2<br>C10H6(NH2)2<br>C10H10N2 B122787 1,5-Naphthalenediamine CAS No. 2243-62-1

1,5-Naphthalenediamine

Cat. No.: B122787
CAS No.: 2243-62-1
M. Wt: 158.2 g/mol
InChI Key: KQSABULTKYLFEV-UHFFFAOYSA-N
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Description

1,5-naphthalenediamine appears as colorless to pale purple crystals or lavender powder. (NTP, 1992)
Naphthalene-1,5-diamine is a naphthalenediamine compound having amino substituents in the 1- and 5-positions. It has a role as a carcinogenic agent.

Mechanism of Action

Target of Action

1,5-Naphthalenediamine, also known as 1,5-Diaminonaphthalene, is an organic compound primarily used in organic synthesis . It has been reported to be a precursor for synthesizing nitrogen-containing arenes and other targets of interest .

Mode of Action

It is known to interact with biological systems, leading to various effects. For instance, it has been found to be genotoxic in bacteria, both in the presence and absence of a metabolic activation system . It also has skin sensitizing effects in guinea pigs .

Biochemical Pathways

It has been reported to induce carcinogenesis, suggesting that it may interfere with normal cellular pathways

Pharmacokinetics

It is known that the absorption of this compound through the skin can occur

Result of Action

This compound has been found to have carcinogenic effects in certain organisms. In female rats, oral administration of this compound led to adenomas and carcinomas of the clitoris, and stromatous polyps in the endometrium . In male and female mice, adenomas of the thyroid were observed . These findings suggest that this compound can induce a process of carcinogenesis by corrupting normal cellular pathways .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it is very toxic to aquatic organisms and may cause long-term adverse effects in the aquatic environment . This suggests that the compound’s action, efficacy, and stability can be influenced by the environmental context.

Biochemical Analysis

Biochemical Properties

1,5-Naphthalenediamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to neutralize acids in exothermic reactions, forming salts and water. This compound can interact with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides . Additionally, this compound has been used as a matrix in matrix-assisted laser desorption ionization (MALDI) for amino acid sequencing and disulfide bond mapping .

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can induce transformations in cell lines, indicating its potential impact on cellular function . Furthermore, this compound has been associated with carcinogenic effects in certain cell types, leading to the development of tumors in animal models .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can form inclusion complexes with β-cyclodextrin and yttrium metal complexes, which exhibit “sandwich”-type structures . These interactions can lead to variations in the electrochemical and optical properties of the compound, influencing its activity and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is known to undergo electropolymerization in aqueous zinc batteries, which can affect its stability and degradation . Long-term studies have shown that this compound can maintain its activity over multiple cycles without significant capacity decay .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to cause reduced body weight gains and food consumption in rats . Higher doses have been associated with the development of tumors in various organs, including the thyroid, liver, and lungs . These findings highlight the importance of dosage in determining the compound’s impact on health.

Metabolic Pathways

This compound is involved in various metabolic pathways, including the xenobiotic metabolic process . It interacts with enzymes and cofactors that regulate glucose and lipid metabolism, influencing metabolic flux and metabolite levels . These interactions can have systemic effects on energy homeostasis and physiological functions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s solubility and partition coefficient play a role in its localization and accumulation . Additionally, its interaction with cellular components can influence its distribution and activity.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with biomolecules. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These factors can affect its activity and function within the cell.

Properties

IUPAC Name

naphthalene-1,5-diamine
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InChI

InChI=1S/C10H10N2/c11-9-5-1-3-7-8(9)4-2-6-10(7)12/h1-6H,11-12H2
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InChI Key

KQSABULTKYLFEV-UHFFFAOYSA-N
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Canonical SMILES

C1=CC2=C(C=CC=C2N)C(=C1)N
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Molecular Formula

C10H10N2, Array
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Related CAS

155055-89-3
Record name 1,5-Naphthalenediamine, homopolymer
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DSSTOX Substance ID

DTXSID3020916
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Molecular Weight

158.20 g/mol
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Physical Description

1,5-naphthalenediamine appears as colorless to pale purple crystals or lavender powder. (NTP, 1992), Colorless to light purple solid; [ICSC] Sensitive to prolonged exposure to air; [CAMEO] Powder; [MSDSonline], COLOURLESS-TO-LIGHT-PURPLE CRYSTALS.
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Boiling Point

Sublimes (NTP, 1992), Boiling point: sublimes, sublimes
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Flash Point

226 °C
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Solubility

less than 1 mg/mL at 68.9 °F (NTP, 1992), Soluble in benzene and ethanol, In water, 380 mg/l @ 25 °C, ... It is soluble in alcohol, ether, and chloroform., Solubility in water, g/100ml at 20 °C: 0.004
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Density

1.4 (NTP, 1992) - Denser than water; will sink, 1.4 g/cu cm @ 25 °C, 1.4 g/cm³
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Vapor Pressure

0.0000293 [mmHg], Vapor pressure, Pa at 20 °C: 0.0000023
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Color/Form

Colorless prisms

CAS No.

2243-62-1
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Melting Point

374 °F (NTP, 1992), 190 °C, 187 °C
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Synthesis routes and methods I

Procedure details

8.20 g of 5-nitro-1-naphthylamine (43.6 mmol) in 35 ml of toluene are placed in a 0.1 liter autoclave with 0.5 g of palladium on carbon (5%) and hydrogenated at 50° C. and 40 bar hydrogen pressure for 5 h, stirring. On completion of the reaction, the cooled autoclave is depressurised and the catalyst is filtered off. With a quantitative conversion, 6.72 g of 1,5-naphthalenediamine (42.5 mmol, 97.5%) are formed.
Quantity
8.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
solvent
Reaction Step Three
Quantity
0.5 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

A mixture of 130 g of 1,5-dihydroxynaphthalene (98.1% strength by weight=0.8 mol), 102 g of ammonia (6.0 mol), 52 ml of ammonium bisulphite solution (490 g of SO2 per liter=0.4 mol) and 449 g of water is heated with stirring to 155° C. in a 1.3 liter titanium autoclave and is stirred at this temperature for 4 hours. 102 g of 50% strength by weight sodium hydroxide solution (1.28 mol of NaOH) are then pumped in with stirring at 155° C. The reaction mixture is cooled to 70° C. and is stirred for a further hour at this temperature. The precipitated 1,5-diaminonaphthalene is then filtered off and washed several times with water at 70° C. Drying in vacuo gives 110 g of 1,5-diaminonaphthalene (=86% of theory, relative to 1,5-dihydroxynaphthalene employed).
Quantity
130 g
Type
reactant
Reaction Step One
Quantity
102 g
Type
reactant
Reaction Step One
Name
ammonium bisulphite
Quantity
52 mL
Type
reactant
Reaction Step One
Name
Quantity
449 g
Type
solvent
Reaction Step One
Quantity
1.28 mol
Type
reactant
Reaction Step Two
Quantity
1.3 L
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

In a 200-ml autoclave were placed 29.2 grams (0.13 mole) of anhydrous sodium 1-aminonaphthalene-5-sulfonate, 13.2 grams (0.33 mole) of sodium amide and 110 ml of liquid ammonia in the same manner as in Example 1. The resultant mixture was heated at 200° C for 5 hours. The reaction pressure in the autoclave was 180 atm. during the reaction. After the ammonia was removed, 50 ml of methanol was added to the reaction mixture for solvolysis. The product was extracted with chloroform and the chloroform was distilled off to produce crude 1,5-diaminonaphthaline. The recrystallization thereof from ether gave 18.4 grams of 1,5-diaminonaphthalene having a melting point of 187° to 189.5° C. Yield was 89.1%.
Quantity
29.2 g
Type
reactant
Reaction Step One
Quantity
13.2 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
liquid
Quantity
110 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods IV

Procedure details

In a 200-ml autoclave were placed 26.6 grams (0.08 mole) of anhydrous sodium 1,5-naphthalene disulfonate, 17.6 grams (0.44 mole) of sodium amide and 80 ml of liquid ammonia in the same manner as in Example 1. The resultant mixture was heated at 180° C for 10 hours. The reaction pressure in the autoclave was 160 atm. during the reaction. After the ammonia was removed 30 ml of methanol was added to the reaction mixture for solvolysis. Thereafter the product was treated in the same manner as in Example 2, whereby 10.7 grams of 1,5-diaminonaphthalene was obtained. Yield was 84.5%.
Name
sodium 1,5-naphthalene disulfonate
Quantity
26.6 g
Type
reactant
Reaction Step One
Quantity
17.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
liquid
Quantity
80 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods V

Procedure details

The invention also provides a process for the production of 1,5-diisocyanatonaphthalene in which naphthalene and/or 1-nitronaphthalene is reacted with nitric acid in the presence of a zeolite, the resulting 1,5-dinitronaphthalene is then hydrogenated to form 1,5-diaminonaphthalene and the resulting 1,5-diaminonaphthalene is phosgenated to form 1,5-diisocyanatonaphthalene.
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zeolite
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: The molecular formula of 1,5-Naphthalenediamine is C10H10N2 and its molecular weight is 158.20 g/mol. []

ANone: Commonly used spectroscopic techniques include:

  • NMR (Nuclear Magnetic Resonance): Provides detailed information about the structure and dynamics of the molecule. [, , , , ]
  • FTIR (Fourier Transform Infrared Spectroscopy): Identifies functional groups and their bonding environments. [, , , , ]
  • UV-Vis Spectroscopy: Measures the absorption and transmission of light in the ultraviolet-visible spectral region, providing insights into electronic transitions and conjugation. []
  • Mass Spectrometry (MS): Used to determine the mass-to-charge ratio of ions, providing information on molecular weight and fragmentation patterns. [, , , ]

A: this compound is often used as a curing agent for epoxy resins. When incorporated into epoxy blends, it increases both the viscosity and glass transition temperature due to its stiff structure. [] It can also be used in the synthesis of poly(amide-imide)s, impacting their thermal stability, solubility, and optical properties. [, , , ]

A: Compared to curing agents like 3,3′-diamminodiphenylsulfone or 4,4′-methylenebis(2,6-diethylaniline), this compound leads to epoxy blends with higher viscosity. []

ANone: this compound is a versatile building block with applications in various fields, including:

  • Polymer Synthesis: Used as a monomer in the synthesis of polyamides, polyimides, and other polymers. [, , , , , ]
  • Curing Agent: Employed as a curing agent for epoxy resins, enhancing their thermal and mechanical properties. []
  • Metal-Organic Frameworks (MOFs): Utilized as a linker in the construction of MOFs, which have potential applications in gas storage, catalysis, and sensing. [, , ]
  • Biomedical Research: this compound hydrochloride has shown potential as a matrix in MALDI-MS imaging for visualizing small molecules in tissues. []

ANone: Several synthetic strategies exist for this compound, including:

  • From this compound hydrochloride: This method involves reacting this compound hydrochloride with bis(trichloromethyl) carbonate (BTC) to obtain 1,5-Naphthalenediisocyanate (NDI). []
  • From protected derivatives of this compound: This involves regioselective dinitration, deprotection, and reduction steps. []
  • Selective halogenation: This method involves the mononitration of naphthalene, followed by halogenation and subsequent reactions to yield this compound. []

A: Gas chromatography-mass spectrometry (GC-MS) is commonly used for quantifying this compound levels in biological samples, like plasma, albumin, and urine. This method typically involves acid hydrolysis to release the diamine from its conjugated forms. []

A: UPLC-APCI-MS/MS (Ultra Performance Liquid Chromatography-Atmospheric Pressure Chemical Ionization Tandem Mass Spectrometry) is a highly sensitive and selective technique used to measure aromatic diamines, including this compound, in human urine. This method involves acid hydrolysis of the urine sample, followed by solid-phase extraction and UPLC separation before MS/MS detection. []

A: this compound is a metabolite of 1,5-Naphthalenediisocyanate (NDI), a known respiratory and skin sensitizer commonly used in the plastics industry. [] Biomonitoring of this compound in urine and plasma helps assess occupational exposure to NDI. [, ]

A: The solubility of this compound varies significantly depending on the solvent and temperature. It shows higher solubility in ethyl acetate > acetonitrile > methanol > n-propanol > isopropanol > toluene. Generally, the solubility increases with increasing temperature. []

A: Computational tools, including DFT (Density Functional Theory) calculations, are utilized to study the interactions of this compound and its derivatives with other molecules. For example, these calculations help understand the coordination modes between this compound-containing ligands and metal ions in MOFs. [] They also provide insights into the factors governing the pseudocapacitance of graphene functionalized with this compound. []

A: While specific information on the environmental impact of this compound is limited in the provided research, its use in various industrial applications necessitates careful consideration of its potential environmental fate and effects. This includes assessing its potential for bioaccumulation, persistence in the environment, and toxicity to aquatic organisms. Implementing responsible waste management practices, including proper disposal and potential recycling strategies, is crucial to mitigate any negative impacts on the environment. []

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